N'-cyanoethanimidamide

Description

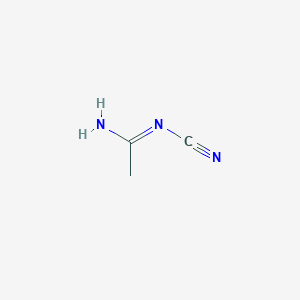

N'-Cyanoethanimidamide is an organic compound characterized by an ethanimidamide backbone (CH₃C(=NH)NH₂) with a cyano group (-C≡N) attached to the terminal nitrogen. This structure serves as a key pharmacophore in various agrochemicals and pharmaceuticals, particularly neonicotinoid insecticides. Derivatives of this compound are notable for their electronic properties and ability to interact with biological targets, such as insect nicotinic acetylcholine receptors .

Properties

IUPAC Name |

N'-cyanoethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-3(5)6-2-4/h1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZFHAKALPLYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336716 | |

| Record name | N'-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-07-6 | |

| Record name | N'-cyanoethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-cyanoethanimidamide can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: An improved industrial process for the preparation of ethyl N-cyanoethanimideate involves the reaction of acetonitrile, absolute ethanol, hydrogen chloride, and a cyanamide aqueous solution. This method boasts a high yield of 90% and a purity of 99.5% .

Chemical Reactions Analysis

Types of Reactions: N’-cyanoethanimidamide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert N’-cyanoethanimidamide into its corresponding amine derivatives.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N’-cyanoethanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways.

Medicine: N’-cyanoethanimidamide derivatives have shown potential as therapeutic agents due to their biological activity.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-cyanoethanimidamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s nitrile group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Acetamiprid and Its Derivatives

Acetamiprid (N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide) is a widely used neonicotinoid insecticide. Its structure includes a chloropyridinylmethyl group and a methyl substituent on the nitrogen, enhancing receptor binding affinity and systemic activity in plants .

Key Data:

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Application |

|---|---|---|---|---|

| Acetamiprid | C₁₀H₁₁ClN₄ | 222.67 g/mol | 6-chloro-3-pyridinylmethyl, N-methyl | Insecticide |

| Acetamiprid-N-desmethyl | C₉H₉ClN₄ | 208.65 g/mol | 6-chloro-3-pyridinylmethyl | Metabolite/Intermediate |

Halogenated Derivatives

(Z)-2-(3-Chlorophenyl)-N'-cyanoethanimidamide (C₉H₇ClN₃) features a chlorophenyl group instead of chloropyridinyl.

Cyanophenyl and Nitrophenyl Derivatives

- (E)-N'-(2-Cyanophenyl)-N,N-dimethylethenimidamide (C₁₁H₁₃N₃): The E-isomer and dimethylamino group enhance electron-withdrawing effects, which may improve stability in acidic environments .

Sulfur-Containing Analogues

N'-Hydroxy-2-(2-thienyl)ethanimidamide incorporates a thiophene ring, introducing sulfur-based resonance effects. This modification could enhance antifungal activity, as seen in related thienyl compounds .

Pharmacological and Agrochemical Implications

- Insecticidal Activity : Acetamiprid’s chloropyridinylmethyl group is critical for targeting insect receptors, while the methyl group optimizes pharmacokinetics . Removing the methyl (as in N-desmethyl) reduces potency, highlighting the role of substituents in bioactivity .

- Antifungal Potential: N-Cyanoimine derivatives, such as those with thienyl groups, exhibit broad-spectrum antimycotic activity due to interactions with fungal cytochrome P450 enzymes .

Physicochemical Properties

- Solubility : Acetamiprid’s logP (1.8) indicates moderate lipophilicity, aiding translocation in plant tissues. Derivatives without alkyl groups (e.g., N-desmethyl) show lower logP values, reducing membrane permeability .

- Stability: Nitro-substituted derivatives (e.g., N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide) are prone to photodegradation, limiting field applications .

Biological Activity

N'-cyanoethanimidamide, a derivative of cyanoacetamide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to participate in various biochemical pathways, making it a candidate for further research into its therapeutic potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

This compound can be represented by the following chemical structure:

Where represents different substituents that can be attached to the compound, influencing its biological activity.

The mechanism of action for this compound involves its interaction with various biochemical targets. The active hydrogen on C-2 allows participation in condensation and substitution reactions, leading to the formation of heterocyclic compounds that exhibit biological activity. This compound has been shown to interact with DNA and proteins, potentially influencing cellular processes such as apoptosis and cell proliferation.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated its efficacy against several cancer cell lines, with notable IC50 values reflecting its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

| MCF-7 | 5.00 |

These results suggest that this compound may inhibit tumor growth effectively, particularly in two-dimensional cell culture assays compared to three-dimensional models .

Antimicrobial Activity

In addition to antitumor properties, this compound has demonstrated antimicrobial activity. The minimum inhibitory concentration (MIC) against various bacterial strains is summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. faecalis | 8 |

| S. aureus | 12 |

| E. coli | 15 |

These results indicate that the compound possesses selective antibacterial properties, particularly against Gram-positive bacteria .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting a potential application in treating resistant bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.